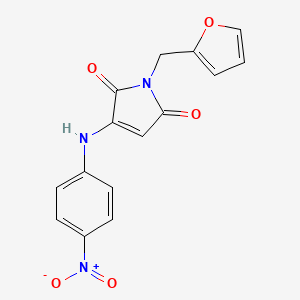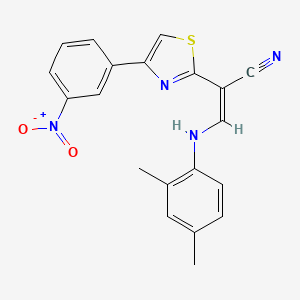
1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity and Molecular Docking Studies
A series of novel pyrazole derivatives, including structures related to 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one, have been synthesized and evaluated for their antibacterial properties. The antimicrobial susceptibility of these compounds was screened against bacteria such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significant antibacterial activity, which was further analyzed through molecular docking studies to understand their binding interactions with bacterial proteins, providing insights into their potential as antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).
Catalysis in Organic Synthesis
Morpholine derivatives have been used as catalysts in organic synthesis, demonstrating the versatility of these compounds in facilitating chemical reactions. For instance, morpholine triflate (MorT) acted as a Lewis acid catalyst in a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This method highlights the efficiency of morpholine derivatives in catalyzing multicomponent reactions, contributing to green chemistry by avoiding hazardous solvents and simplifying purification processes (Zhou, Li, & Su, 2016).
Corrosion Inhibition
Tertiary amines derived from morpholine, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP), have been synthesized and studied for their potential as corrosion inhibitors. These compounds exhibited inhibitory effects on the corrosion of carbon steel, suggesting their application in protecting metal surfaces. The study provides a foundation for developing new corrosion inhibitors based on morpholine derivatives, which could be beneficial in various industrial applications (Gao, Liang, & Wang, 2007).
DNA Binding and Cytotoxicity
Research into morpholine-based pyrazole derivatives has extended into the investigation of their interaction with DNA and their cytotoxic properties. Such studies are crucial in the search for new therapeutic agents, particularly in the treatment of cancer. The binding affinity of these compounds to DNA has been assessed, alongside their cytotoxic effects on cancer cell lines, offering valuable information for the design of potential anticancer drugs (Patel, Bhatt, & Patel, 2019).
Antiparasitic Activities
Derivatives of this compound have also been explored for their antiparasitic activities. For example, a study on 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives assessed their efficacy against Trypanosoma strains, Leishmania donovani, and Plasmodium falciparum. These compounds exhibited promising antiparasitic activities, underscoring the potential of morpholine-pyrazole hybrids in the development of new treatments for parasitic infections (Kuettel, Zambon, Kaiser, Brun, Scapozza, & Perozzo, 2007).
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-9(13-4-2-3-11-13)10(14)12-5-7-15-8-6-12/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDPIMWBDAHYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766611.png)
![(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2766612.png)
![4-amino-N-[(furan-2-yl)methyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2766613.png)
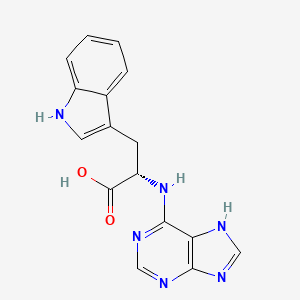
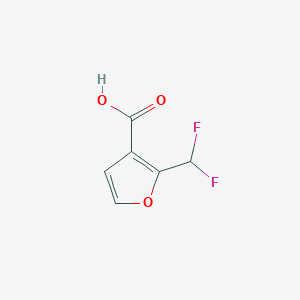
![N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2766616.png)
![3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile](/img/structure/B2766620.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2766621.png)
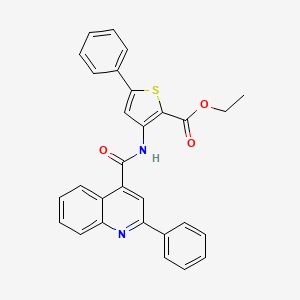
![N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
![3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2766630.png)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2766631.png)
